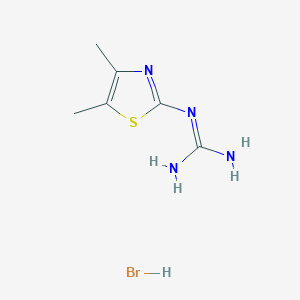

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide

描述

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups at positions 4 and 5, coupled with a guanidine moiety at position 2. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research applications. The compound’s 4,5-dimethylthiazole core is structurally reminiscent of reagents used in bioassays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), though its guanidine group suggests distinct reactivity and applications .

属性

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S.BrH/c1-3-4(2)11-6(9-3)10-5(7)8;/h1-2H3,(H4,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQKNXEUZMFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600137 | |

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85207-84-7 | |

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide involves the reaction of 4,5-dimethylthiazole with guanidine in the presence of hydrobromic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

化学反应分析

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Substitution: The thiazole ring in the compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide has diverse applications in scientific research, including:

Cell Viability Assays: It is widely used to assess cell viability and proliferation by measuring the conversion of the compound into a blue formazan product by living cells.

Antimicrobial Studies: The compound is used to evaluate the antimicrobial activity of various substances by measuring their effect on cell viability.

Cytotoxicity Analysis: It is employed in cytotoxicity assays to determine the toxic effects of compounds on cells.

作用机制

The mechanism of action of 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide involves its conversion into a blue formazan product by mitochondrial dehydrogenases in living cells. This conversion is an indicator of metabolic activity and cell viability. The compound targets mitochondrial enzymes and pathways involved in cellular respiration and energy production .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide with structurally or functionally related compounds, emphasizing synthesis, biological activity, and substituent effects.

Key Comparative Insights:

However, the absence of fused rings (as in thiadiazole-fused compounds) may limit its binding specificity to certain enzymes like α-amylase . Substituents on the thiazole ring significantly influence bioactivity. For example, the 4-methoxyphenyl group in the cardioprotective analog introduces aromaticity and electron-donating effects, whereas dimethyl groups in the target compound may prioritize steric stabilization.

Guanidine vs. Other Basic Groups: Guanidine’s strong basicity and hydrogen-bonding capacity contrast with imidazolylamino (in sepimostat) or hydrazine groups. These differences impact receptor interactions; nafamostat’s guanidine group enhances NMDA receptor blockade compared to sepimostat’s imidazolylamino .

Synthetic Routes :

- Thiazole-guanidine derivatives are typically synthesized via condensation (e.g., thiosemicarbazide reactions) or cyclization , whereas benzoxazole analogs require multistep functionalization . The target compound’s synthesis likely follows similar guanidine-thiazole coupling strategies.

Biological Applications: While the target compound’s exact applications are unspecified, analogs highlight diverse therapeutic niches: cardioprotection (thiazole-hydrazine) , anti-inflammation (benzoxazole-guanidine) , and antidiabetic activity (thiadiazole-fused systems) .

生物活性

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide, commonly referred to as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide), is a tetrazolium salt with significant applications in biological assays, particularly in assessing cell viability and proliferation. This article explores its biological activity, mechanisms of action, and applications in various fields of research.

This compound has the chemical formula C₆H₁₁BrN₄S and is characterized by its yellow color. Upon reduction by mitochondrial dehydrogenases, it is converted into a blue formazan product that is insoluble in water. This conversion is crucial for quantifying cell viability as the amount of formazan produced correlates with the number of viable cells present in the sample .

The primary mechanism of action involves the reduction of MTT by succinate dehydrogenase, an enzyme located in the mitochondria. The resultant formazan can be measured spectrophotometrically, allowing researchers to evaluate metabolic activity and cell viability effectively.

Applications in Biological Research

This compound is widely used in various biological assays:

- Cell Viability Assays : It serves as a standard reagent for measuring cell proliferation and cytotoxicity across different cell lines, including cancer and non-cancerous cells.

- Microbiology : The compound is utilized to assess microbial growth and metabolic activity in different bacterial strains.

- Pharmacology : It aids in evaluating drug efficacy by measuring the cytotoxic effects of potential therapeutic agents on various cell types.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of novel compounds on HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines, MTT assays demonstrated that certain derivatives exhibited minimal toxicity at concentrations up to 25 µM, indicating their potential as therapeutic agents without significant adverse effects .

- Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. These compounds disrupt bacterial cell function by inhibiting key enzymes involved in DNA replication.

- Enzymatic Inhibition : A study focusing on β-secretase enzymes associated with Alzheimer's disease utilized MTT assays to evaluate the efficacy of synthesized biaryl guanidine derivatives. The results indicated that certain derivatives could significantly inhibit β-secretase activity while maintaining low toxicity levels .

Data Table: Summary of Biological Activities

| Activity Type | Description | Concentration Tested | Outcome |

|---|---|---|---|

| Cell Viability Assays | Evaluated on HepG2 and SH-SY5Y cells | Up to 25 µM | Minimal toxicity observed |

| Antimicrobial Activity | Tested against various bacterial strains | Varies | Effective inhibition of growth |

| Enzymatic Inhibition | Assessed for β-secretase inhibition | Varies | Significant inhibition noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。